4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine
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Overview
Description
4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine typically involves a diazotization reaction followed by coupling with an aromatic amine. The process begins with the diazotization of an aromatic amine to form a diazonium salt. This intermediate is then reacted with N,N-dimethylnaphthalen-1-amine under controlled conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl group. This group can undergo photoisomerization, leading to changes in the compound’s structure and properties. The compound can also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(E)-(4-Isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine is unique due to its specific structural features, including the isothiocyanate group, which imparts distinct reactivity and potential biological activity. Its vibrant color and stability make it particularly valuable in applications requiring durable and intense coloration.
Properties
CAS No. |
61854-84-0 |
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Molecular Formula |
C19H16N4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[(4-isothiocyanatophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C19H16N4S/c1-23(2)19-12-11-18(16-5-3-4-6-17(16)19)22-21-15-9-7-14(8-10-15)20-13-24/h3-12H,1-2H3 |
InChI Key |
QYEKYNZXNJMXBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
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